molecular formula C7H2BrF4NO2 B1381328 3-Bromo-4-fluoro-5-nitrobenzotrifluoride CAS No. 1805937-72-7

3-Bromo-4-fluoro-5-nitrobenzotrifluoride

Cat. No. B1381328
M. Wt: 287.99 g/mol
InChI Key: SRLDZKXOCHTLHB-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-5-nitrobenzotrifluoride is an organic compound that serves as an efficient D-glucosamine-based copper catalyst for C-X couplings . It is also used as an intermediate in the synthesis of Nilotinib . The compound is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The molecular formula of 3-Bromo-4-fluoro-5-nitrobenzotrifluoride is C7H2BrF4NO2 . The InChI code is 1S/C7H2BrF4NO2/c8-4-1-3 (7 (10,11)12)2-5 (6 (4)9)13 (14)15/h1-2H . The compound has a molecular weight of 288 .


Chemical Reactions Analysis

3-Bromo-4-fluoro-5-nitrobenzotrifluoride is used as a catalyst for C-X couplings . It is also used in the preparation of polysubstituted bisheterocycles with potential chemotherapeutic properties .


Physical And Chemical Properties Analysis

3-Bromo-4-fluoro-5-nitrobenzotrifluoride is a pale-yellow to yellow-brown solid . It has a molecular weight of 288 . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis of Fine Chemicals and Pharmaceutical Intermediates

  • Field : Organic Chemistry
  • Application : 3-Bromo-4-fluoro-5-nitrobenzotrifluoride is used in the synthesis of fine chemicals and pharmaceutical intermediates . It is particularly important for the synthesis of vasokinetic kinin antagonist, which is used to treat acute pain, neuropathic pain, and inflammatory pain symptoms .
  • Method : The synthesis process involves the nitration of 3-fluorobenzotrifluoride in a continuous-flow millireactor system using mixed acid as a nitrating agent . The process safety was evaluated based on the temperature rise with the use of Reaction Calorimeter and Differential Scanning Calorimetry .
  • Results : Compared with the traditional batch reactor, the flow reactor could achieve better control over impurity and higher process efficiency because of its enhanced mass and heat transfer rates under the optimized conditions .

Pre-column Derivatization Technique for HPLC

  • Field : Analytical Chemistry
  • Application : 4-Fluoro-3-nitrobenzotrifluoride is used in the pre-column derivatization technique for High-Performance Liquid Chromatography (HPLC) with UV/VIS spectrophotometric detection of polyamines .
  • Method : It is used as a derivatization reagent for the HPLC determination of polyamines .

Synthesis of Nilotinib Intermediate

  • Field : Pharmaceutical Chemistry
  • Application : 3-Bromo-5-nitrobenzotrifluoride is an efficient D-glucosamine-based copper catalyst for C-X couplings and its application in the synthesis of nilotinib intermediate . Nilotinib is a medication used to treat chronic myelogenous leukemia .

Agrochemicals

  • Field : Agricultural Chemistry

Specialty Chemicals

  • Field : Industrial Chemistry

Anti-Inflammatory Drugs

  • Field : Pharmaceutical Chemistry

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H320, and H335 . Precautionary measures include P264, P270, P301+P312, and P330 . The compound is labeled with an exclamation mark pictogram and has a signal word of 'Warning’ .

properties

IUPAC Name

1-bromo-2-fluoro-3-nitro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF4NO2/c8-4-1-3(7(10,11)12)2-5(6(4)9)13(14)15/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLDZKXOCHTLHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-fluoro-5-nitrobenzotrifluoride

CAS RN

1805937-72-7
Record name 1-bromo-2-fluoro-3-nitro-5-(trifluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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